While N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide itself wasn't found in the provided literature, its structure suggests it belongs to the class of sulfonamides. Sulfonamides are organic compounds containing the sulfonamide functional group (R-S(=O)2-NR2'). They are known for various biological activities and have significant applications in medicinal chemistry. []
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7